2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Description
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via an amide bond to a pyridin-4-ylmethyl moiety, which is further substituted at the 2-position with a thiophen-3-yl ring.
Properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-4-2-3-5-16(13)18(21)20-11-14-6-8-19-17(10-14)15-7-9-22-12-15/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQWALSIURUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, synthesis methods, and properties of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide and related compounds:
Functional Group Impact on Properties
- Electron-Withdrawing Groups : Nitro-substituted derivatives () may enhance stability but reduce solubility, limiting pharmaceutical utility .
- Heterocyclic Hybrids : Pyridine-thiophene (target compound) and pyrimidine-pyridine hybrids () introduce π-π stacking and hydrogen-bonding capabilities, critical for target binding in kinase inhibitors .
- Thiazole Incorporation : The thiazole ring in enhances antimicrobial activity, likely due to increased lipophilicity and membrane penetration .
Spectroscopic and Analytical Data
Biological Activity
2-Methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, with the CAS number 2034395-18-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure, incorporating a thiophene and pyridine moiety, which may enhance its interaction with biological targets. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 308.4 g/mol. The compound's structure suggests it may interact with various biological systems due to the presence of nitrogen and sulfur heteroatoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2034395-18-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiophene-Pyridine Linkage : Utilizing nucleophilic substitution reactions.
- Amidation : Reaction of the resulting intermediate with appropriate amine derivatives to form the final product.
These steps require careful optimization of reaction conditions to maximize yield and purity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness in inhibiting tumor growth in various cancer models. A comparative study highlighted that certain derivatives had IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong antiproliferative properties .
The biological activity of this compound may be attributed to:
- Inhibition of Kinases : Compounds with similar structures have been noted for their ability to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Some studies suggest that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic potential .
Case Studies
- Study on Antitumor Activity : A recent investigation found that a related compound demonstrated significant inhibition of cell proliferation in HCT116 colon cancer cells, achieving an IC50 value of approximately 0.64 μM .
- Pyridine Derivatives : Another study focused on pyridine-containing compounds reported promising results in inhibiting FGFR1 and FGFR2 kinases, with IC50 values less than 4.1 nM for certain derivatives .
Q & A
Q. What synthetic strategies are recommended for preparing 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide?
A multi-step approach is typically employed:
- Step 1 : Synthesize the pyridine-thiophene intermediate via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) .
- Step 2 : Functionalize the pyridine core with a methylene linker using reductive amination or nucleophilic substitution .
- Step 3 : Couple the intermediate with 2-methylbenzoyl chloride via amide bond formation. Use activating agents like HOBt/EDC in DMSO under inert conditions to ensure high yields (~83%) .
- Key considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- 1H/13C NMR : Confirm regiochemistry of the thiophene-pyridine moiety and amide bond formation (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.5 ppm for methylene linker) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
Q. What analytical techniques are suitable for characterizing its physicochemical properties?
- LogP/D solubility : Use shake-flask methods with octanol/water partitioning or HPLC-derived hydrophobicity indices .
- Thermal stability : Perform DSC/TGA to determine melting points and decomposition profiles .
- X-ray crystallography : Resolve crystal structure (orthorhombic P212121 space group) to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How to design experiments to validate target engagement in cellular models?
- Biochemical assays : Measure IC50 against HDAC isoforms (e.g., HDAC1-3) using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Cellular assays :
- Quantify histone acetylation via Western blot (e.g., H3K9ac) in treated vs. untreated cells .
- Assess antiproliferative effects using MTT assays and correlate with HDAC inhibition .
Q. How to resolve contradictions between biochemical potency and cellular activity data?
- Membrane permeability : Evaluate cellular uptake via LC-MS/MS quantification of intracellular compound levels .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-HDAC targets .
- Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation .
Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
- Structural modifications : Introduce trifluoromethyl groups to enhance metabolic stability and lipophilicity .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
- In vivo PK : Conduct rodent studies with oral administration (e.g., 10 mg/kg) and measure plasma half-life via LC-MS .
Q. How to conduct structure-activity relationship (SAR) studies for HDAC isoform selectivity?
- Core modifications : Replace the thiophene with other heterocycles (e.g., furan, pyrrole) and assess HDAC1 vs. HDAC6 inhibition .
- Linker optimization : Test methylene vs. ethylene linkers to balance flexibility and steric hindrance .
- Pharmacophore modeling : Use Schrödinger’s Glide to predict binding modes in HDAC catalytic pockets .
Methodological Notes
- Data interpretation : Use ANOVA with Fisher’s PLSD post hoc tests for dose-response analyses (p < 0.05 threshold) .
- Crystallography : Refine X-ray data with SHELXL and validate using R-factors (<0.05 for high-resolution structures) .
- Contradiction resolution : Cross-validate biochemical and cellular data with orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
